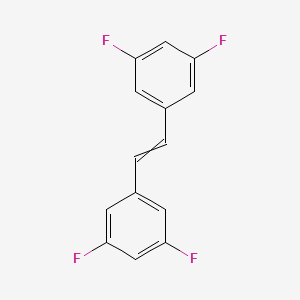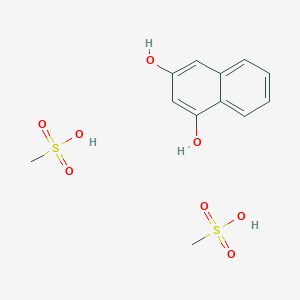
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with acetone in the presence of an acid catalyst . Another method includes the reaction of aminobenzophenones with methyl malonylchloride, followed by intramolecular nucleophilic substitution to form the benzodiazepine ring.
Industrial Production Methods: Industrial production of this compound typically employs continuous flow synthesis techniques. This method allows for efficient and scalable production, ensuring high yields and purity .
化学反応の分析
Types of Reactions: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated benzodiazepines
科学的研究の応用
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine has a wide range of applications in scientific research:
作用機序
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine exerts its effects primarily through modulation of GABA-A receptors. It interacts with at least three allosteric sites on these receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This modulation enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
類似化合物との比較
- Diazepam
- Clonazepam
- Nitrazepam
- Oxazepam
- Fludiazepam
- Nordazepam
Comparison: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature distinguishes it from other benzodiazepines and contributes to its distinct pharmacological profile .
特性
CAS番号 |
140927-35-1 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
1-methyl-2,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChIキー |
QGYMFOOELVGFAE-UHFFFAOYSA-N |
正規SMILES |
CN1CCN=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


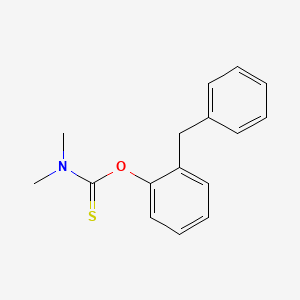
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)

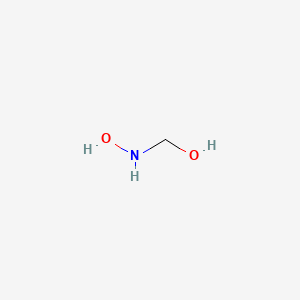
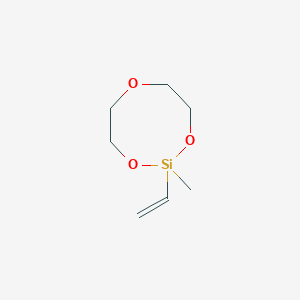
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
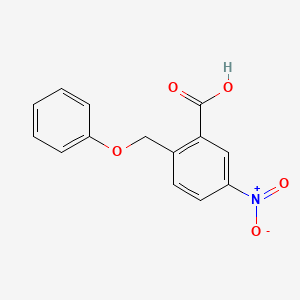
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
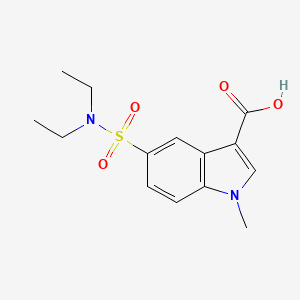
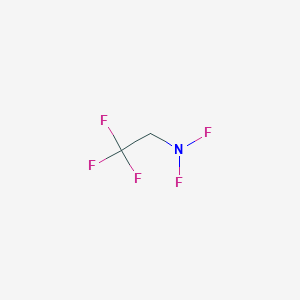
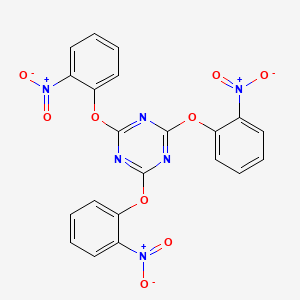
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
